BenchChemオンラインストアへようこそ!

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Molecular weight Lipophilicity Drug-likeness

N-(3-Chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS 1421444-04-3) is a synthetic small molecule built on a morpholin-3-one core bearing a thiophen-2-ylmethyl substituent at the N-4 position and a 3-chloro-4-fluorophenyl carboxamide at the 3-position. Its molecular formula is C₁₆H₁₄ClFN₂O₃S (MW 368.82 g/mol) with a calculated logP of 3.17, topological polar surface area of 75 Ų, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C16H14ClFN2O3S
Molecular Weight 368.81
CAS No. 1421444-04-3
Cat. No. B2523671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
CAS1421444-04-3
Molecular FormulaC16H14ClFN2O3S
Molecular Weight368.81
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C16H14ClFN2O3S/c17-12-6-10(3-4-13(12)18)19-16(22)14-8-23-9-15(21)20(14)7-11-2-1-5-24-11/h1-6,14H,7-9H2,(H,19,22)
InChIKeyLESYRDXZKYNTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS 1421444-04-3): Procurement-Relevant Structural and Physicochemical Baseline


N-(3-Chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS 1421444-04-3) is a synthetic small molecule built on a morpholin-3-one core bearing a thiophen-2-ylmethyl substituent at the N-4 position and a 3-chloro-4-fluorophenyl carboxamide at the 3-position. Its molecular formula is C₁₆H₁₄ClFN₂O₃S (MW 368.82 g/mol) with a calculated logP of 3.17, topological polar surface area of 75 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound belongs to the morpholine-3-carboxamide class, a scaffold that has been explored in kinase inhibitor programs targeting PI3K-AKT-mTOR, CDK7, and EGFR pathways, though no target-specific bioactivity data exist for this specific compound in ChEMBL or the primary literature [1][2]. The 3-chloro-4-fluorophenyl motif is a recognized pharmacophore present in the approved EGFR inhibitor gefitinib, suggesting potential relevance to kinase-targeted probe discovery [3].

Why N-(3-Chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide Cannot Be Replaced by Close Analogs in Probe Discovery


Within the 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide series, even single-atom substitutions on the phenyl carboxamide moiety produce measurable shifts in molecular weight, lipophilicity, and hydrogen-bonding capacity that can fundamentally alter target engagement, solubility, and metabolic stability. Replacing the 3-chloro-4-fluorophenyl group with a 2-fluorophenyl group (CAS 1421443-42-6) reduces molecular weight by approximately 34 Da and removes the chlorine atom's capacity for halogen bonding [1]. Substituting the 4-fluoro with a 4-methoxy group (N-(3-chloro-4-methoxyphenyl) analog) increases molecular weight to approximately 381 Da and introduces an additional hydrogen bond acceptor, altering both the electronic profile and the metabolic vulnerability of the scaffold [1][2]. These differences are not cosmetic; in morpholine-based kinase inhibitor programs, the 3-chloro-4-fluorophenyl substitution pattern has been specifically associated with potent EGFR inhibition (cf. gefitinib, IC₅₀ 2–37 nM), whereas alternative substitution patterns have yielded divergent selectivity profiles . Generic substitution within this series therefore risks invalidating structure-activity relationship hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide vs. Closest Structural Analogs


Molecular Weight Differentiation vs. N-(2-Fluorophenyl) Analog: Impact on Permeability and Target Occupancy

The target compound (MW 368.82) is approximately 34 Da heavier than the N-(2-fluorophenyl) analog (MW 334.4, CAS 1421443-42-6), a difference attributable to the chlorine substituent at the 3-position [1]. This mass increment carries a measurable lipophilicity penalty; chlorine substitution on an aromatic ring typically increases logP by approximately 0.7–0.9 units relative to the unsubstituted phenyl analog, which can reduce aqueous solubility but enhance membrane permeability in cell-based assays [2].

Molecular weight Lipophilicity Drug-likeness Morpholine-3-carboxamide

Halogen Bonding Potential: 3-Chloro-4-Fluorophenyl vs. 4-Methoxyphenyl Substitution

The 3-chloro-4-fluorophenyl moiety in the target compound presents a halogen-bond donor (C–Cl σ-hole) and a strong electron-withdrawing fluorine, a combination that has been crystallographically characterized in kinase inhibitor complexes. In gefitinib, the 3-chloro-4-fluorophenyl group engages the EGFR kinase hinge region through hydrophobic packing and halogen bond interactions, contributing to its nanomolar potency (IC₅₀ 2–37 nM) [1]. By contrast, the N-(3-chloro-4-methoxyphenyl) analog (MW ~380.8) replaces the 4-fluoro with a 4-methoxy group, losing the fluorine's electron-withdrawing inductive effect (−I) while gaining a resonance electron-donating (+M) substituent, which can alter the electron density on the aniline nitrogen and modulate hydrogen-bond donor strength of the carboxamide NH [2].

Halogen bonding Kinase hinge binding EGFR pharmacophore Morpholine scaffold

Hydrogen Bond Acceptor/Donor Profile vs. Furan-Substituted Analog: Implications for Aqueous Solubility

The target compound possesses two hydrogen bond donors (both from the carboxamide NH and potentially the aniline NH) and three hydrogen bond acceptors (morpholinone carbonyl, carboxamide carbonyl, thiophene sulfur), with a calculated topological polar surface area of 75 Ų [1]. A representative furan-substituted analog, N-(furan-2-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS 1421441-29-3, MW 320.4), replaces the 3-chloro-4-fluorophenyl carboxamide with a furan-2-ylmethyl carboxamide, reducing the hydrogen bond donor count from 2 to 1 and the tPSA to approximately 68 Ų, while also lowering molecular weight by approximately 48 Da [1][2]. The reduced tPSA of the furan analog predicts higher passive membrane permeability, but the loss of the aromatic halogen pattern eliminates the potential for halogen bonding to kinase hinge regions [3].

Hydrogen bonding Aqueous solubility tPSA Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Procurement Implications for Crystallography and Biophysical Screening

The target compound contains five rotatable bonds, primarily arising from the thiophen-2-ylmethyl linkage to the morpholinone nitrogen and the carboxamide bridge to the 3-chloro-4-fluorophenyl ring [1]. This is one rotatable bond fewer than the N-(2-chlorobenzyl) analog, which features a benzyl linker adding an extra sp³ carbon between the aromatic ring and the carboxamide nitrogen (six rotatable bonds estimated) [2]. Fewer rotatable bonds generally correlate with lower conformational entropy penalty upon target binding and improved prospects for crystallization, making the target compound marginally more favorable for co-crystallography studies relative to its benzyl-substituted congener [3].

Rotatable bonds Conformational entropy Crystallography Biophysical screening

Recommended Application Scenarios for N-(3-Chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide Based on Physicochemical Differentiation


Kinase-Focused Chemical Library Expansion: Capitalizing on the 3-Chloro-4-Fluorophenyl Pharmacophore

The 3-chloro-4-fluorophenyl motif is a validated kinase hinge-binding pharmacophore (gefitinib IC₅₀ 2–37 nM against EGFR), and the morpholin-3-one core has been explored in PI3K and CDK7 inhibitor programs [1][2]. The target compound can serve as a scaffold-diversifying element in kinase-focused screening libraries, offering a differentiated halogen-bonding profile relative to analogs bearing only fluorine or methoxy substituents. Its calculated logP of 3.17 and tPSA of 75 Ų position it within drug-like chemical space suitable for cell-based phenotypic kinase screens [3].

Structure-Activity Relationship (SAR) Probe for Morpholine-3-Carboxamide Series Optimization

Given the absence of published bioactivity data, this compound is most appropriately deployed as a core scaffold for systematic SAR exploration. Researchers can use the target compound as the 3-chloro-4-fluorophenyl reference point in a matrix of analogs varying the phenyl substitution (2-fluoro, 4-methoxy, unsubstituted), the heterocycle (furan vs. thiophene at N-4), and the linker length (benzyl vs. phenyl), enabling quantitative attribution of potency shifts to specific structural features [1][2]. The compound's five rotatable bonds and two hydrogen bond donors make it amenable to both biochemical and biophysical assay formats [3].

Co-Crystallography and Fragment-Based Drug Discovery (FBDD) Follow-Up

With a molecular weight of 369 Da, the target compound straddles the boundary between fragment-like and lead-like chemical space. Its reduced conformational flexibility (5 rotatable bonds) relative to benzyl-linked analogs (6 rotatable bonds) lowers the entropic barrier to binding, a favorable property for co-crystallography and NMR-based fragment screening [1]. The chlorine atom provides anomalous scattering signal for X-ray crystallography, facilitating definitive placement of the ligand in electron density maps [2]. Researchers pursuing crystallographic fragment screening against kinase targets should prioritize this compound over the 2-fluorophenyl analog, which lacks the chlorine anomalous scatterer [1][2].

Negative Control or Selectivity Counter-Screen in Morpholine-Based Kinase Probe Validation

The structurally characterized but biologically unannotated status of this compound makes it suitable as a specificity control in kinase inhibitor profiling panels. When testing morpholine-containing kinase inhibitors (e.g., gefitinib analogs, PI3K inhibitors), the target compound can serve as a scaffold-matched but target-naive control to distinguish scaffold-driven non-specific effects from pharmacophore-driven specific inhibition [1]. Its physicochemical similarity (logP 3.17, tPSA 75 Ų) to drug-like kinase inhibitors ensures it does not introduce solubility or permeability artifacts that would confound control experiments [2].

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.